1-Bromo-2-methyl-3,5-dinitrobenzene
Overview
Description
1-Bromo-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzene, substituted with a bromine atom, a methyl group, and two nitro groups.
Mechanism of Action
Target of Action
Like many nitro compounds, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .
Mode of Action
The mode of action of 1-Bromo-2-methyl-3,5-dinitrobenzene involves a series of chemical reactions. The compound can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitro compounds generally interfere with the normal functioning of cellular processes by reacting with biological macromolecules .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Nitro compounds can cause oxidative stress and dna damage, leading to cell death .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other chemicals, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
The nitro groups in 1-Bromo-2-methyl-3,5-dinitrobenzene make it a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that nitro compounds are stable under normal conditions .
Metabolic Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:
Nitration: The starting material, 2-methylbenzene (toluene), undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. Reaction conditions typically involve the use of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various halogenated and nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by different nucleophiles.
Scientific Research Applications
1-Bromo-2-methyl-3,5-dinitrobenzene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
- 1-Bromo-3-nitrobenzene
Uniqueness
1-Bromo-2-methyl-3,5-dinitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents makes it more reactive in electrophilic and nucleophilic reactions compared to other dinitrobenzene derivatives .
Properties
IUPAC Name |
1-bromo-2-methyl-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCDPLZDNORAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364852 | |
Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18242-38-1 | |
Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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